Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate
CAS No.: 951885-92-0
Cat. No.: VC2293084
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951885-92-0 |
|---|---|
| Molecular Formula | C18H27NO3 |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |
| Standard InChI | InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 |
| Standard InChI Key | XHHAKQCSCUBPBY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C |
Introduction
Chemical Properties and Structure
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is an organic compound characterized by its unique molecular structure, combining several functional groups that contribute to its chemical and biological properties. The compound is identified through various chemical descriptors and physical properties that guide its applications in research.
Basic Identification and Properties
The compound is formally identified by its CAS registry number 951885-92-0, which serves as a unique identifier in chemical databases. The molecular formula is C18H27NO3, with a calculated molecular weight of 305.4 g/mol. The IUPAC nomenclature identifies it as ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate, which precisely describes its structural arrangement .
Table 1: Chemical Identification and Properties of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate
| Property | Value |
|---|---|
| CAS No. | 951885-92-0 |
| IUPAC Name | ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate |
| Molecular Formula | C18H27NO3 |
| Molecular Weight | 305.4 g/mol |
| Catalog Identifier | 0389DC (AK Scientific) |
| Alternative Identifiers | CTK6F8698, 7699f, ZINC43214355 |
Structural Features
The compound's structure features several key functional groups that contribute to its chemical reactivity and biological activity:
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A phenyl ring substituted with a dimethylamino group at the meta (3) position, which provides basic properties and potential for hydrogen bonding or ionic interactions
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A carbonyl (ketone) group connecting the phenyl ring to an aliphatic chain
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An eight-carbon chain providing flexibility and hydrophobic characteristics
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An ethyl ester group at the terminal end, which can potentially undergo hydrolysis in biological systems
The presence of these functional groups creates a molecule with both lipophilic and hydrophilic regions, influencing its solubility, membrane permeability, and interactions with biological targets.
Biological Activities
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate has demonstrated significant biological activities that make it an important compound for medicinal chemistry research. These activities span several therapeutic areas, with cancer research being particularly notable.
Antiproliferative Effects
Recent studies have shown that Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate exhibits significant antiproliferative effects against various cancer cell lines. This activity makes it a compound of interest for oncology research and potential cancer therapeutics development. The compound appears to selectively target cancer cells through specific molecular mechanisms, suggesting potential applications in targeted cancer therapy.
Structure-Activity Relationships
The biological activity of Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate appears to be influenced by its structural features:
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The dimethylamino group provides electron-donating properties and potential hydrogen bonding capabilities
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The carbonyl group can act as a hydrogen bond acceptor
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The long aliphatic chain provides flexibility and hydrophobicity
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The ester group can be hydrolyzed in biological systems to release an active carboxylic acid form
These structural elements collectively contribute to the compound's binding affinity and specificity for biological targets.
Mechanism of Action
The mechanisms through which Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate exerts its biological effects involve several molecular interactions and cellular pathways. Understanding these mechanisms is crucial for optimizing its potential therapeutic applications.
Molecular Interactions
At the molecular level, Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate engages in specific interactions with biological targets:
These molecular interactions collectively contribute to the compound's biological effects.
Signaling Pathway Inhibition
Research indicates that Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate acts by inhibiting key signaling pathways associated with cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. This inhibition disrupts cellular processes required for cancer cell growth and division, resulting in the observed antiproliferative effects.
The EGFR pathway is a critical signaling cascade in many cancer types, making its inhibition a valuable therapeutic strategy. By targeting this pathway, the compound may interfere with multiple downstream effects that promote cancer progression, including cell cycle progression, resistance to apoptosis, angiogenesis, and metastasis.
Research Findings
Scientific investigations into Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate have yielded several important findings regarding its properties and potential applications. These findings guide future research directions and potential therapeutic developments.
Structure-Function Correlations
Research has begun to elucidate relationships between the compound's structural features and its biological activity. The presence of the dimethylamino group at the meta position of the phenyl ring appears particularly important for its activity, potentially due to electronic effects or specific binding interactions with target proteins.
Comparative studies with related compounds, such as Ethyl 8-(3-methylphenyl)-8-oxooctanoate, might provide insights into how structural modifications affect biological activity. Such structure-activity relationships are crucial for medicinal chemistry optimization efforts.
Ongoing Research Directions
Current research appears focused on better understanding:
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The specific molecular targets of the compound
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Optimization of the structure for enhanced potency and selectivity
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Potential applications beyond cancer research
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Development of analog compounds with improved properties
These investigations continue to expand our knowledge of this compound class and its potential therapeutic applications.
Applications in Medicinal Chemistry
Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate has several potential applications in medicinal chemistry, primarily centered on its biological activities and chemical properties.
Drug Discovery Applications
The compound serves as a valuable research tool in drug discovery efforts:
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As a lead compound for developing more potent and selective anticancer agents
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For investigating cellular signaling pathways, particularly those involved in cell proliferation
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As a chemical probe for studying specific protein interactions
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For establishing structure-activity relationships to guide medicinal chemistry optimization
These applications highlight the compound's utility in advancing therapeutic development.
Chemical Biology Studies
The compound can serve as a valuable tool in chemical biology research to probe cellular pathways and molecular mechanisms. Its defined structure and observed biological activities make it useful for investigating specific cellular processes and protein functions relevant to disease states.
| Hazard Category | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system |
This classification indicates that the compound may cause irritation to skin and eyes, and may irritate the respiratory system upon exposure .
Hazard Statements and Precautions
The following hazard statements are associated with Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Appropriate laboratory safety practices should be followed when handling this compound, including:
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Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and laboratory coats
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Working in well-ventilated areas or fume hoods to minimize inhalation exposure
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Following institutional guidelines for chemical storage and disposal
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Maintaining awareness of emergency procedures in case of accidental exposure
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